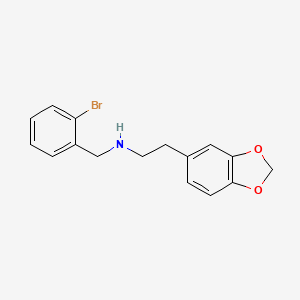
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FPB is a small molecule inhibitor that targets the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
科学的研究の応用
FPB has been shown to have potential applications in cancer research. HSP90 is overexpressed in many types of cancer, and its inhibition can lead to the degradation of oncogenic proteins and the induction of apoptosis. FPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPB has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
作用機序
FPB binds to the ATP-binding site of HSP90, preventing the protein from undergoing conformational changes required for its chaperone activity. This leads to the degradation of client proteins, including many oncogenic proteins, and the induction of apoptosis.
Biochemical and Physiological Effects
FPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FPB has been shown to decrease the expression of various proteins involved in cell survival and proliferation, such as AKT, ERK, and cyclin D1. In vivo studies have shown that FPB can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
実験室実験の利点と制限
One advantage of using FPB in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition without affecting other cellular processes. Additionally, FPB has been shown to have low toxicity in vivo, making it a promising candidate for further development as an anticancer drug.
One limitation of using FPB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, FPB has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on FPB could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy as an anticancer drug. Additionally, further studies could investigate the effects of FPB on other cellular processes beyond HSP90 inhibition. Finally, the potential applications of FPB in other diseases, such as neurodegenerative disorders and infectious diseases, could also be explored.
合成法
The synthesis of FPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(3-pyridinyl)benzoic acid, which is then converted into 3-(3-pyridinyl)benzoyl chloride. The resulting compound is then reacted with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)benzoyl chloride. Finally, the addition of 4-fluoroaniline to the reaction mixture yields FPB. The overall yield of FPB is approximately 25%.
特性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIZNKKNCBMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)

![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)